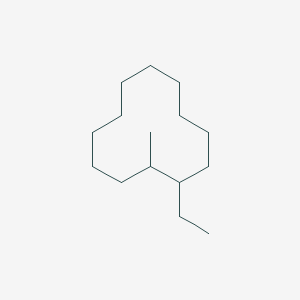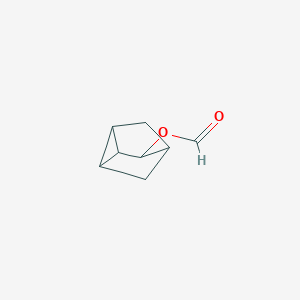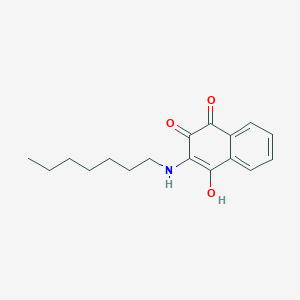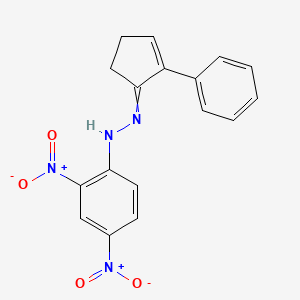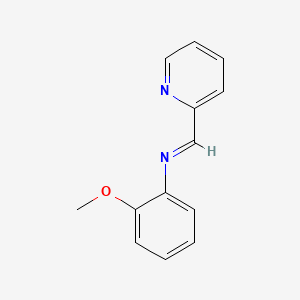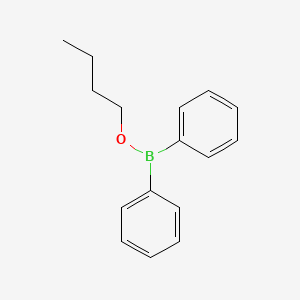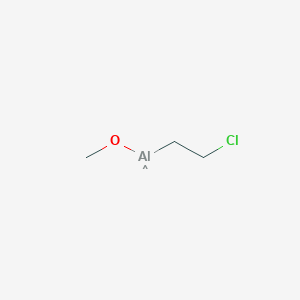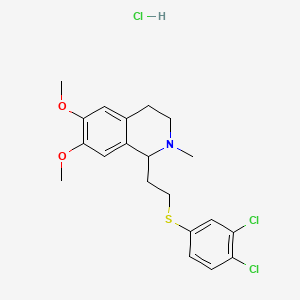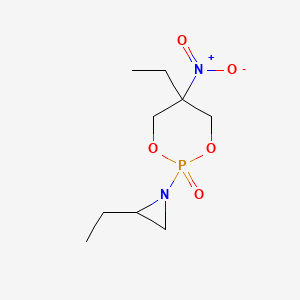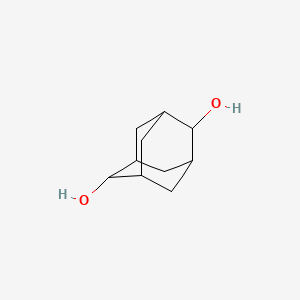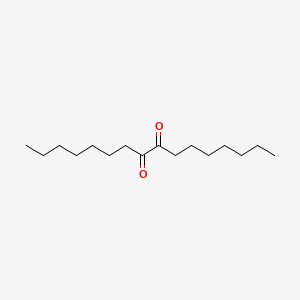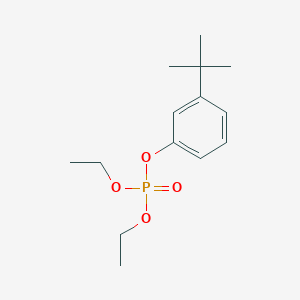![molecular formula C19H38BrN B14704991 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 25527-69-9](/img/structure/B14704991.png)
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1-azabicyclo[2.2.2]octane (DABCO) with dodecyl bromide. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by precipitation or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, nitrate, or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for anion exchange, hydrogen peroxide for oxidation, and various metal salts for complexation. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields the nitrate salt of the compound, while complexation with metal ions can produce various metal-ligand complexes.
Applications De Recherche Scientifique
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a benzyl group instead of a dodecyl group.
1-Octyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with an octyl group instead of a dodecyl group.
1-Hexadecyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a hexadecyl group instead of a dodecyl group.
Uniqueness
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .
Propriétés
Numéro CAS |
25527-69-9 |
|---|---|
Formule moléculaire |
C19H38BrN |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-dodecyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C19H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h19H,2-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PIJOJDKJFWSEPQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]12CCC(CC1)CC2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


